4-Bromomandelic acid

Description

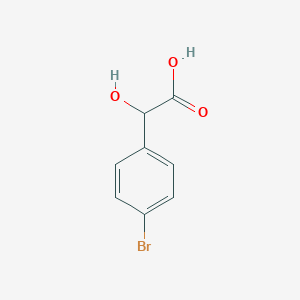

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZBRPQOYFDTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871938 | |

| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | p-Bromomandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6940-50-7, 7021-04-7 | |

| Record name | 4-Bromomandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromomandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromomandelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromomandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-DL-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4429SL694F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromomandelic Acid from p-Bromoacetophenone

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-bromomandelic acid, a valuable building block in pharmaceutical and fine chemical industries, starting from the readily available p-bromoacetophenone. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a reliable synthetic pathway, including the underlying reaction mechanisms, a step-by-step experimental protocol, and a discussion of alternative synthetic strategies. By elucidating the causality behind the experimental choices, this guide aims to equip the reader with a robust understanding of the synthesis and its practical application.

Introduction: The Significance of this compound

Mandelic acid and its derivatives are a critical class of α-hydroxy acids with a wide range of applications, particularly in the pharmaceutical industry.[1][2] Their utility stems from the presence of a chiral center and the carboxylic acid functionality, which allows for their use as chiral resolving agents and as versatile synthons for the preparation of more complex molecules.[3] this compound, in particular, serves as a key intermediate in the synthesis of various bioactive compounds, including potential therapeutic agents. The bromo-substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, thereby expanding its synthetic utility.[4][5]

This guide focuses on a well-established and reliable method for the preparation of this compound from p-bromoacetophenone, a commercially available starting material. The presented methodology follows a two-step sequence involving α,α-dibromination of the acetophenone followed by hydrolysis of the resulting gem-dibromide.

The Primary Synthetic Route: From p-Bromoacetophenone to this compound

The most common and dependable route for the synthesis of this compound from p-bromoacetophenone involves a two-step process:

-

α,α-Dibromination: The methyl group of p-bromoacetophenone is brominated twice to yield p,α,α-tribromoacetophenone.

-

Hydrolysis: The resulting gem-dibromide is then hydrolyzed under basic conditions to afford this compound.

This pathway is advantageous due to the accessibility of the starting materials and the generally good yields obtained.

Reaction Mechanism: A Tale of Enols and Nucleophilic Attack

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and for troubleshooting potential issues.

The α-bromination of ketones is typically carried out under acidic conditions.[6][7] The mechanism proceeds through an enol intermediate, which is the rate-determining step.[6]

Figure 1: Mechanism of Acid-Catalyzed α-Bromination.

The key steps are:

-

Protonation of the carbonyl oxygen: The acetic acid catalyst protonates the carbonyl oxygen of p-bromoacetophenone, making the α-protons more acidic.

-

Enol formation: A base (in this case, another molecule of the ketone or the solvent) removes an α-proton, leading to the formation of the enol intermediate. This is the slow, rate-determining step of the reaction.[6]

-

Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.[8]

-

Second bromination: The process is repeated to introduce a second bromine atom at the α-position, yielding the p,α,α-tribromoacetophenone.

The use of acetic acid as a solvent and catalyst is a common choice for this transformation. It facilitates the enolization and is a good solvent for both the starting material and the bromine.

The hydrolysis of the gem-dibromide to a carboxylic acid proceeds via a nucleophilic substitution mechanism.[9][10]

Figure 2: Mechanism of gem-Dibromide Hydrolysis.

The process involves:

-

Nucleophilic substitution: Hydroxide ions attack the electrophilic α-carbon, displacing the bromide ions in two successive SN2 reactions to form an unstable gem-diol intermediate.[11][12]

-

Dehydration: The gem-diol readily loses a molecule of water to form a carbonyl group. In this case, it is believed to proceed through an α-keto acid intermediate.

-

Rearrangement and Hydrolysis: Under the basic reaction conditions, the intermediate undergoes rearrangement and further hydrolysis to form the carboxylate salt of this compound.

-

Acidification: Finally, acidification of the reaction mixture protonates the carboxylate to yield the desired this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[13]

Materials and Equipment:

| Reagent/Equipment | Specifications |

| p-Bromoacetophenone | 98% or higher purity |

| Bromine | Reagent grade |

| Glacial Acetic Acid | Reagent grade |

| Sodium Hydroxide | Reagent grade |

| Hydrochloric Acid | Concentrated |

| Diethyl Ether | Anhydrous |

| Benzene | Reagent grade (Caution: Carcinogen) |

| 1 L three-necked flask | With ground glass joints |

| Mechanical stirrer | |

| Dropping funnel | |

| Gas outlet/trap | |

| Waring-type blender | |

| Ice bath | |

| Suction filtration apparatus |

Step-by-Step Procedure:

Part A: Synthesis of p,α,α-Tribromoacetophenone

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 mL of glacial acetic acid.

-

Cool the solution to 20°C using an ice bath and begin stirring.

-

Prepare a solution of 26 mL (0.5 mole) of bromine in 100 mL of glacial acetic acid and add it dropwise to the reaction mixture over approximately 30 minutes.

-

After the first addition is complete, prepare a second solution of 26 mL (0.5 mole) of bromine in 100 mL of glacial acetic acid and add it dropwise over another 30 minutes. Maintain the temperature around 20°C. Gentle heating may be required to sustain the reaction, as indicated by the decolorization of the bromine.

-

After the addition is complete, heat the flask to dissolve any solids and then rapidly cool the mixture in an ice-water bath to precipitate the product.

-

Collect the solid product by suction filtration and wash it with 50% ethanol until the solid is colorless.

-

Air-dry the product. The expected yield of p,α,α-tribromoacetophenone is 130-135 g (73-75%), with a melting point of 89-91°C.[13] This product is sufficiently pure for the next step.

Part B: Synthesis of this compound

-

In a Waring-type blender, place 89 g (0.25 mole) of the p,α,α-tribromoacetophenone from Part A and 100-150 mL of cold water.

-

Blend the mixture for 10-15 minutes and then transfer it to a 1 L wide-mouthed bottle. Rinse the blender with an additional 150-200 mL of ice-cold water and add the rinsing to the bottle.

-

Add crushed ice to the mixture to bring the temperature below 10°C.

-

Slowly add a chilled aqueous solution of 50 g of sodium hydroxide in 100 mL of water while swirling the bottle. It is crucial to keep the reaction mixture cold during this addition.

-

After the addition is complete, allow the mixture to stand in an ice bath for 30-45 minutes with occasional swirling.

-

Filter the cold solution to remove any sludge.

-

Transfer the filtrate to a 2 L beaker and acidify it by slowly adding concentrated hydrochloric acid until the solution is acidic to Congo red paper.

-

Cool the mixture in an ice bath to complete the precipitation of this compound.

-

Collect the product by suction filtration and wash it with a small amount of cold water.

-

The crude product can be purified by recrystallization from benzene. Dissolve the solid in hot benzene, filter if necessary, and allow it to cool to crystallize.

-

The expected yield of this compound is 40-48 g (69-83% based on the tribromo-intermediate), with a melting point of 117-119°C.[13][14]

Alternative Synthetic Strategies

While the dibromination-hydrolysis route is robust, it is valuable for researchers to be aware of alternative synthetic pathways.

Cyanohydrin Pathway

An alternative approach involves the formation of a cyanohydrin from p-bromobenzaldehyde, followed by hydrolysis of the nitrile group.

Figure 3: Cyanohydrin Pathway to this compound.

This method is well-established for the synthesis of mandelic acid itself and can be adapted for its bromo-derivative.[15][16] The key advantage of this route is the potential for enantioselective synthesis by using chiral catalysts in the cyanohydrin formation step. However, it requires the use of highly toxic cyanide reagents.

Oxidation of p-Bromoacetophenone

Direct oxidation of the methyl group of p-bromoacetophenone to a carboxylic acid is another potential route. This could theoretically be achieved using strong oxidizing agents. For instance, selenium dioxide has been used to oxidize acetophenones to the corresponding phenylglyoxylic acids.[17] Subsequent reduction of the ketone would yield the desired α-hydroxy acid. This multi-step approach may offer an alternative but can involve harsh reagents and potentially lower overall yields.

Applications in Drug Development and Beyond

This compound is more than a synthetic curiosity; it is a valuable precursor in the development of new chemical entities with potential therapeutic applications. Mandelic acid derivatives have been investigated for a wide array of biological activities, including as antibacterial, antifungal, and antiviral agents.[1][2] The bromo-substituent on the phenyl ring of this compound allows for its incorporation into more complex molecular scaffolds through reactions such as Suzuki or Heck couplings, further expanding its utility in medicinal chemistry.[4][5]

Beyond pharmaceuticals, mandelic acid derivatives find applications as resolving agents for chiral amines and in the synthesis of polymers and other advanced materials.[3]

Conclusion

The synthesis of this compound from p-bromoacetophenone via α,α-dibromination and subsequent hydrolysis is a reliable and well-documented procedure. This guide has provided a comprehensive overview of this method, including a detailed mechanistic explanation to foster a deeper understanding of the chemical transformations involved. The provided experimental protocol, based on a trusted source, offers a practical guide for laboratory synthesis. Furthermore, the discussion of alternative synthetic routes and the applications of the final product are intended to provide a broader context for researchers in the field. A thorough grasp of these principles and techniques is essential for the effective utilization of this compound as a key building block in the development of new and innovative chemical entities.

References

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5097. [Link]

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Semantic Scholar. [Link]

- Khan Academy. (2014, April 25). Alpha Bromination of a Ketone 002 [Video]. YouTube. [Link]

- De Borggraeve, W. M., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 583. [Link]

- Gao, Y., et al. (2024). The reaction mechanism of α-bromination of acetophenone derivatives.

- Quora. (2020, December 5).

- Wikipedia. (n.d.). Geminal halide hydrolysis. Wikipedia. [Link]

- De Borggraeve, W. M., et al. (2020). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.

- Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

- Quora. (2017, November 26). Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones? Quora. [Link]

- Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Vedantu. [Link]

- Organic Syntheses. (n.d.). Mandelic acid, p-bromo-. Organic Syntheses. [Link]

- Unknown Author. (2018, February 19). HYDROLYSIS REACTIONS. SlidePlayer. [Link]

- National Center for Biotechnology Information. (n.d.). p-Bromomandelic acid. PubChem. [Link]

- Sharma, A., et al. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.

- Aggio, B. B., et al. (n.d.). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous- Flow Resolution of Cyanohydrin as a Key. Amazon S3. [Link]

- Aggio, B. B., et al. (2023). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as a Key Step. Revista Virtual de Química, 15(2), 367-373. [Link]

- ResearchGate. (2015, June 24). What can be possible alternative reagent in following mechanism?

- Ekeeda. (2019, April 30). Aldehydes and Ketones from Geminal Dihalides [Video]. YouTube. [Link]

- ResearchGate. (n.d.). Approaches and opportunities in synthesis of mandelic acids. (a)...

- Google Patents. (n.d.). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.

- ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water...

- Sciencemadness.org. (2014, September 24). Unconventional Cyanohydrin Synthesis. Sciencemadness.org. [Link]

- Sharma, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

- National Center for Biotechnology Information. (n.d.). Nucleophilic Benzoylation Using a Mandelic Acid Dioxolanone as a Synthetic Equivalent of the Benzoyl Carbanion.

- National Center for Biotechnology Information. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PubChem. [Link]

- ResearchGate. (n.d.). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate...

- INIS-IAEA. (2024, December 28). A chemoenzymatic process to achieve optically active mandelic acid employing continuous-flow resolution of cyanohydrin as a key step. INIS-IAEA. [Link]

- Google Patents. (n.d.). CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 10. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]

- 15. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 16. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 17. CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromomandelic Acid

Executive Summary

4-Bromomandelic acid is a halogenated aromatic alpha-hydroxy acid of significant interest in synthetic chemistry and pharmaceutical development. As a derivative of mandelic acid, it serves as a versatile building block for the synthesis of more complex molecules and as a specialized analytical reagent. Its physicochemical properties—solubility, acidity (pKa), melting point, and spectroscopic profile—are critical determinants of its reactivity, purification, and application. This guide provides a comprehensive overview of these core properties, supported by detailed experimental protocols for their determination, to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

Chemical Identity and Structure

This compound, also known as 2-(4-bromophenyl)-2-hydroxyacetic acid, is a derivative of mandelic acid with a bromine atom substituted at the para-position of the phenyl ring.[1][2] This substitution significantly influences the molecule's electronic properties and, consequently, its chemical behavior.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The functional characteristics of this compound in experimental and industrial settings are dictated by its physicochemical properties. A summary is provided below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to beige or cream crystalline powder/solid. | [1][2][3][7][8] |

| Melting Point | 115 - 120 °C | [1][3][7] |

| Boiling Point | No data available. | [3] |

| Solubility | Soluble in ethanol, ether, acetic acid, hot benzene, and hot chloroform. Slightly soluble in water. | [7][8] |

| pKa (Predicted) | 3.14 ± 0.10 |[7] |

Physical Properties

Melting Point: The melting point of this compound is consistently reported in the range of 115-120 °C.[1][3][7] This relatively sharp range indicates a high degree of purity for commercially available samples. This thermal property is crucial for quality control, purification via recrystallization, and for defining the upper-temperature limit for storage and handling.

Solubility: The molecule's solubility profile reflects its amphiphilic character. The presence of polar hydroxyl and carboxylic acid groups allows for hydrogen bonding, rendering it soluble in polar organic solvents like ethanol and ether, and slightly soluble in water.[7][8] The nonpolar bromophenyl group contributes to its solubility in less polar solvents like hot benzene and chloroform.[7][8] This differential solubility is the cornerstone of its purification by recrystallization and its use in biphasic reaction systems.

Chemical Properties

Acidity (pKa): The predicted pKa of this compound is approximately 3.14.[7] This value is lower than that of the parent mandelic acid (pKa ≈ 3.41), indicating that this compound is a slightly stronger acid. This increased acidity is a direct consequence of the electron-withdrawing inductive effect of the bromine atom on the phenyl ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thus facilitating the release of the proton. Understanding the pKa is vital for designing reaction conditions, particularly for base-catalyzed reactions, and for developing purification protocols involving acid-base extractions.

Stability: this compound is stable under normal laboratory conditions.[3] It should be stored in a cool, dry place away from strong oxidizing agents.[3]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

¹H NMR Spectroscopy

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show:

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically ~7.4-7.6 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Alpha-Proton: A singlet at ~5.0 ppm for the proton attached to the chiral carbon (-CH(OH)-).

-

Hydroxyl and Carboxylic Protons: Two broad singlets corresponding to the alcohol (-OH) and carboxylic acid (-COOH) protons. Their chemical shifts are highly dependent on concentration and solvent.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch (Alcohol & Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer, overlapping with the alcohol O-H stretch.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-O Stretch (Alcohol & Carboxylic Acid): Bands in the 1050-1250 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum of this compound would be expected to show:

-

Molecular Ion Peak: A characteristic pair of peaks at m/z 230 and 232, with nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Ions: Fragments corresponding to the loss of water (H₂O), the carboxyl group (COOH), and further fragmentation of the aromatic ring.

Experimental Methodologies

To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus. The underlying principle is the precise determination of the temperature range over which the solid-to-liquid phase transition occurs.

Caption: Workflow for Melting Point Determination.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent. The causality is based on achieving a saturated solution from which the concentration can be accurately measured.

Caption: Workflow for Solubility Determination.

Protocol for pKa Determination via Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the acid as it is neutralized with a strong base. The pKa corresponds to the pH at the half-equivalence point, a direct application of the Henderson-Hasselbalch equation.

Caption: Workflow for pKa Determination.

Applications in Research and Development

The unique combination of a chiral center, a carboxylic acid handle, and a functionalizable aromatic ring makes this compound a valuable molecule in several scientific domains.

-

Synthetic Intermediate: It is a key building block in organic synthesis. The carboxylic acid and alcohol groups can be readily transformed into esters, amides, and other functional groups. For instance, it can be used in the synthesis of methyl 4-bromo-α-hydroxyphenylacetate.[4] The bromo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecular architectures relevant to drug discovery.

-

Analytical Reagent: Historically, p-Bromomandelic acid has been utilized as a sensitive reagent for the gravimetric determination of zirconium, allowing for its separation from other metals like titanium, iron, and aluminum.[8][9]

-

Derivatization Agent: While not this compound itself, structurally related brominated compounds are used as derivatization agents to enhance the detection of carboxylic acids in LC-MS/MS analysis.[10] This highlights the utility of the bromophenyl moiety in improving ionization efficiency and providing a distinct isotopic signature for mass spectrometry.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered hazardous.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Conclusion

This compound is a compound whose utility is deeply rooted in its fundamental physicochemical properties. Its defined melting point, differential solubility, predictable acidity, and distinct spectroscopic fingerprint are not merely academic data points; they are the practical parameters that guide its synthesis, purification, and application. For researchers in organic synthesis and drug development, a thorough understanding of these properties is indispensable for leveraging this molecule to its full potential as a versatile chemical intermediate and analytical tool.

References

- Amerigo Scientific. 4-Bromo-DL-mandelic acid (≥90% (HPLC)).

- ChemBK. (2024, April 9). P-Bromo mandelic acid.

- ChemBK. (2024, April 9). This compound.

- NIST. This compound. NIST Chemistry WebBook.

- National Center for Biotechnology Information. p-Bromomandelic acid. PubChem Compound Database.

- Organic Syntheses. Mandelic acid, p-bromo-.

- Jones, B. R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.

Sources

- 1. A12978.06 [thermofisher.com]

- 2. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-溴-DL-扁桃酸 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 6. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromomandelic Acid (CAS 6940-50-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of 4-Bromomandelic acid (CAS 6940-50-7), a pivotal chiral building block in pharmaceutical synthesis and analytical chemistry. This document explores its fundamental chemical and physical properties, details established methods for its synthesis and chiral resolution, and highlights its significant applications in drug development. Designed for researchers, chemists, and professionals in the pharmaceutical industry, this guide offers both foundational knowledge and practical insights to facilitate the effective utilization of this versatile compound.

Core Properties and Specifications

This compound, also known as 4-bromo-α-hydroxyphenylacetic acid, is a halogenated derivative of mandelic acid.[1][2] Its utility in organic synthesis is largely due to its trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a bromine-substituted aromatic ring, with a chiral center at the alpha-carbon.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 6940-50-7 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | White to cream crystalline powder[2] |

| Melting Point | 116-118 °C[3][4] |

| Solubility | Soluble in polar organic solvents; does not mix well with water.[5] |

| Synonyms | p-Bromomandelic acid, 2-(4-Bromophenyl)-2-hydroxyacetic acid[6][7] |

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment are critical for the application of this compound in research and development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum will display characteristic signals for the aromatic protons (typically two doublets in the aromatic region), the methine proton adjacent to the hydroxyl and carboxyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The ¹³C NMR will show distinct peaks for the eight carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect a broad O-H stretching band (from the carboxylic acid and alcohol), a sharp C=O stretching vibration for the carbonyl group, and characteristic C-Br stretching frequencies.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 1:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for purity assessment.[3] Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of resolved samples. Supercritical fluid chromatography (SFC) has also been shown to be a fast and efficient method for the enantioseparation of mandelic acid derivatives.[10][11]

Synthesis and Chiral Resolution

The synthesis of racemic this compound and the subsequent separation of its enantiomers are fundamental processes for its use in stereospecific synthesis.

Synthesis of Racemic this compound

A common synthetic route involves the alkaline hydrolysis of p,α,α-tribromoacetophenone.[12] Another established method proceeds from 4-bromobenzaldehyde through a cyanohydrin intermediate, which is then hydrolyzed to the carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Chiral Resolution

The separation of racemic this compound into its individual enantiomers is crucial for its application in the synthesis of chiral drugs.[13]

This is the most common method for chiral resolution at an industrial scale.[13] It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Step-by-Step Protocol:

-

Resolving Agent Selection: Choose a readily available and recyclable chiral amine, such as (+)-cinchotoxine or a chiral phenylethylamine.

-

Salt Formation: Dissolve the racemic this compound and a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent (e.g., ethanol or methanol).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.

-

Isolation and Liberation: Isolate the crystals by filtration. The enantiomerically enriched this compound is then liberated by treating the salt with a strong acid. The mother liquor contains the other enantiomer.

Recent studies have demonstrated the use of enantiospecific co-crystallization for the resolution of halogenated mandelic acids.[14][15] For instance, Levetiracetam has been used as a resolving agent, showing selective co-crystallization with the S enantiomers of this compound.[14][15]

Caption: Diagram of chiral resolution by diastereomeric salt formation.

Applications in Research and Drug Development

Mandelic acid and its derivatives are recognized as valuable scaffolds in medicinal and synthetic chemistry.[16][17] Their enantiomerically pure forms are used in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.[16][17][18]

-

Chiral Building Block: Enantiopure this compound is a key starting material for the asymmetric synthesis of more complex molecules. The bromine atom provides a site for further functionalization, such as through palladium-catalyzed cross-coupling reactions.

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][19]

-

Analytical Reagent: this compound is used as a reagent for the analysis of zirconium.[7]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling to avoid exposure.[20]

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[20] It may also cause sensitization by skin contact.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including gloves, safety glasses, and a lab coat.[3][20] Handling should be performed in a well-ventilated area or a chemical fume hood.[21]

-

Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[5][22] Keep away from incompatible materials such as strong oxidizing agents.[20]

-

Spill Management: In case of a spill, avoid generating dust.[5] Use dry clean-up procedures and place the material in a sealed container for disposal.[5]

References

- Zhang, Y., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(18), 5569.

- SAFETY DATA SHEET - this compound. (2024). Fisher Scientific.

- Wang, Y., et al. (2018).

- This compound - Safety D

- 4-BROMO-ALPHA-HYDROXYPHENYLACETIC ACID. (n.d.). ChemBK.

- This compound. (n.d.). Pharmaffiliates.

- SAFETY DATA SHEET - DL-Mandelic acid. (2016). AFG Bioscience.

- Material Safety Data Sheet - DL-Mandelic acid. (n.d.). Guidechem.

- Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (n.d.). ResearchGate.

- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (n.d.). Semantic Scholar.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- p-Bromomandelic acid. (n.d.). Organic Syntheses.

- 4-Bromo-DL-mandelic acid (≥90% (HPLC)). (n.d.). Amerigo Scientific.

- Chiral resolution. (n.d.). In Wikipedia.

- This compound. (n.d.). NIST WebBook.

- This compound(7021-04-7) Raman spectrum. (n.d.). ChemicalBook.

- p-Bromomandelic acid. (n.d.). PubChem.

- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.). RSC Publishing.

- Which organic compound's NMR and IR are these? (2019). Stack Exchange.

- HPLC Methods for analysis of Mandelic acid. (n.d.).

- This compound, 98+%. (n.d.). Thermo Fisher Scientific.

- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.).

- Structure Determination from Spectra (1) (H NMR, C NMR, IR). (2021). YouTube.

- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2023). International Journal of Molecular Sciences, 24(15), 12135.

Sources

- 1. 4-Bromo-DL-mandelic acid (≥90% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-溴-DL-扁桃酸 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. chembk.com [chembk.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound(7021-04-7) Raman spectrum [chemicalbook.com]

- 10. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam | Semantic Scholar [semanticscholar.org]

- 16. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. afgsci.com [afgsci.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Bromomandelic Acid in Organic Solvents

Abstract

4-Bromomandelic acid is a pivotal intermediate in organic synthesis and a valuable chiral resolving agent. Its efficacy in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable tool for researchers, process chemists, and formulation scientists. This technical guide provides a comprehensive overview of the principles dictating the solubility of this compound in various organic solvents. While quantitative solubility data is not widely published, this guide synthesizes the known qualitative solubility profile with the underlying physicochemical theory. Critically, it offers a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility in any solvent of interest, ensuring a reliable and reproducible methodology for process optimization and drug development.

Introduction: The Significance of this compound and Its Solubility

This compound (BrC₆H₄CH(OH)CO₂H) is a derivative of mandelic acid, an aromatic alpha-hydroxy acid. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, a phenyl ring, and a bromine atom, imparts a unique combination of polarity, hydrogen bonding capability, and reactivity.[1][2] These features make it a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules.[3]

Understanding and controlling the solubility of this compound is paramount for several key applications:

-

Reaction Medium Selection: Ensuring that reactants are in the same phase is critical for reaction kinetics. Choosing a solvent in which this compound is sufficiently soluble is the first step in designing a successful synthetic route.

-

Crystallization and Purification: Recrystallization is one of the most powerful techniques for purifying solid compounds. This process relies on identifying a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4][5]

-

Chiral Resolution: As a chiral molecule, this compound is used to separate enantiomers of racemic mixtures. This process often involves the formation of diastereomeric salts, and the success of the resolution is highly dependent on the differential solubility of these salts in a given solvent.

-

Analytical Chemistry: Accurate quantification, for example via High-Performance Liquid Chromatography (HPLC), requires dissolving the analyte in a suitable mobile phase or sample diluent.

This guide will delve into the theoretical underpinnings of its solubility, provide a qualitative summary, and equip the reader with a robust experimental workflow to determine precise solubility data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. The key functional groups of this compound dictate its interactions with different solvents.

-

Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This makes it amenable to dissolving in polar, protic solvents.

-

Hydroxyl Group (-OH): Similar to the carboxylic acid, the benzylic alcohol group is polar and can participate in hydrogen bonding as both a donor and an acceptor.

-

Bromophenyl Group (-C₆H₄Br): The aromatic ring provides a large, nonpolar surface area, contributing to solubility in less polar solvents through van der Waals forces. The electronegative bromine atom adds some polarity and can participate in halogen bonding.

This combination of polar, hydrogen-bonding moieties and a significant nonpolar backbone results in an amphiphilic character, allowing this compound to be solubilized in a range of solvents with varying polarities.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility.[6] It states that a solute will dissolve best in a solvent that has a similar intermolecular force profile.

-

Polar Protic Solvents (e.g., Water, Ethanol, Acetic Acid): These solvents can engage in strong hydrogen bonding. Given that this compound has two hydrogen bond-donating groups (-COOH and -OH), it is expected to be readily soluble in these solvents. The qualitative data confirms it is soluble in water, ethanol, and acetic acid.[7]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have polar character but lack hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors. The strong polarity and hydrogen bond accepting nature of these solvents suggest they would be effective at solvating this compound.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker London dispersion forces. The large nonpolar bromophenyl group suggests some affinity for these solvents, but the highly polar functional groups will limit solubility. The observation that this compound is soluble in hot benzene and hot chloroform indicates that increased thermal energy is required to overcome the crystal lattice energy and solvate the molecule in these less polar environments.[7]

Qualitative Solubility Profile of this compound

While precise quantitative data is scarce in publicly available literature, established sources provide a valuable qualitative overview. This information is summarized in the table below and serves as an excellent starting point for solvent screening.

| Solvent Class | Solvent Example | Observed Solubility | Rationale for Interaction |

| Polar Protic | Water | Soluble | Strong hydrogen bonding with -COOH and -OH groups. |

| Ethanol | Soluble | Strong hydrogen bonding and good compatibility with the organic backbone. | |

| Acetic Acid | Soluble | Excellent hydrogen bonding capabilities, acting as both donor and acceptor. | |

| Ethers | Diethyl Ether | Soluble | Acts as a hydrogen bond acceptor; moderate polarity. |

| Aromatic | Benzene | Soluble (Hot) | π-π stacking interactions with the phenyl ring; requires heat to overcome solute-solute interactions. |

| Toluene | Likely Soluble (Hot) | Similar to benzene, a good choice for recrystallization. | |

| Halogenated | Chloroform | Soluble (Hot) | Moderate polarity; requires heat. |

Experimental Protocol: Quantitative Determination of Thermodynamic Solubility

To move beyond qualitative descriptions, researchers must perform experimental measurements. The "shake-flask" method is the gold-standard for determining thermodynamic (equilibrium) solubility and is highly recommended for its accuracy and reliability.[5]

Rationale for the Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). By measuring the concentration of the solute in the saturated supernatant, the solubility is determined. The key is to ensure true equilibrium is reached and that the analysis of the supernatant is accurate.[4][8]

Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is to add ~20 mg of solid to 2 mL of the solvent.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[4]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least one hour to allow the excess solid to settle. For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that could artificially inflate the measured concentration.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for an accurate final calculation.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV.

-

HPLC Method: A reverse-phase C18 column is typically suitable. An isocratic mobile phase of acetonitrile and water with an acid modifier (like 0.1% trifluoroacetic acid or phosphoric acid) often provides good peak shape for acidic compounds.[10][11] Detection can be performed at a wavelength around 230 nm.[10]

-

Calibration: A calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification of the unknown sample.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Solvent Selection Strategy: A Practical Workflow

Choosing the right solvent is a multi-faceted decision that balances solubility with other experimental factors. The following workflow, represented as a decision diagram, can guide the selection process.

Caption: Decision workflow for selecting an optimal solvent for this compound.

Conclusion

While a comprehensive, quantitative public database for the solubility of this compound remains to be compiled, a strong predictive framework can be built from its molecular structure and existing qualitative data. Its amphiphilic nature, with potent hydrogen-bonding groups, allows for solubility in polar protic solvents like ethanol and acetic acid, while its aromatic core enables dissolution in less polar media like hot toluene, making it an excellent candidate for recrystallization from such solvents. For any application demanding precision, the detailed shake-flask protocol provided herein offers a self-validating system for researchers to generate the high-quality, quantitative solubility data essential for advancing chemical synthesis, purification, and formulation development.

References

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Chemistry LibreTexts. 3.3: Choice of Solvent. [Link]

- Pharmaceutical Sciences.

- Guo, L., Liu, Y., & Guan, Y. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Chromatographic Science, 51(5), 433-438. [Link]

- University of Rochester, Department of Chemistry.

- Khan Academy. Solubility of organic compounds. [Link]

- SIELC Technologies. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column. [Link]

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- ChemBK. This compound. [Link]

- APC.

- PubChem. p-Bromomandelic acid. [Link]

- IMSERC.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Link]

- University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- University of Ottawa. Solubility of Organic Compounds. [Link]

- University of Ottawa.

- RSC Publishing.

- Organic Syntheses. Mandelic acid, p-bromo-. [Link]

Sources

- 1. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo- DL -mandelic acid technical, = 90 HPLC 6940-50-7 [sigmaaldrich.com]

- 3. toku-e.com [toku-e.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Commercial Sourcing and Quality Evaluation of Racemic 4-Bromomandelic Acid for Pharmaceutical Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and utilizing racemic 4-Bromomandelic acid. As a key building block in the synthesis of various pharmaceutical intermediates, the quality and consistency of this raw material are paramount. This document offers field-proven insights into supplier selection, quality control, and handling, ensuring the integrity of your research and development endeavors.

Introduction to Racemic this compound

Racemic this compound, a derivative of mandelic acid, is a versatile chiral building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine-substituted aromatic ring, makes it a valuable precursor for creating more complex molecules with specific biological activities. In the pharmaceutical industry, it is often used in the synthesis of active pharmaceutical ingredients (APIs). The racemic form contains an equal mixture of the (R)- and (S)-enantiomers, which may be used as is or resolved to isolate the desired stereoisomer for stereospecific synthesis.

The Commercial Supplier Landscape

The procurement of high-quality starting materials is a critical first step in any synthetic workflow. The market for racemic this compound is populated by a range of suppliers, from large chemical conglomerates to smaller, specialized laboratories. When selecting a supplier, researchers should consider factors beyond mere price, including purity guarantees, availability of comprehensive analytical data, and the supplier's quality management system.

Below is a comparative table of prominent commercial suppliers of racemic this compound. This list is not exhaustive but represents a cross-section of the market.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Extensive quality documentation available online. |

| Thermo Fisher Scientific | ≥98% | Grams to Kilograms | Offers a range of grades for different applications. |

| TCI Chemicals | >98.0% (T) | Grams to Kilograms | Known for high-purity reagents for research. |

| Santa Cruz Biotechnology | ≥98% | Grams | Often provides detailed analytical spectra. |

| VWR | Varies by brand | Grams to Kilograms | A distributor for many chemical manufacturers. |

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), it is prudent for research organizations to perform their own in-house quality control to validate the material's identity, purity, and consistency between batches.

A CoA is a foundational document that attests to a product's quality specifications. Key parameters to scrutinize include:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most R&D applications, a purity of ≥98% is acceptable.

-

Identity Confirmation: This is often verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy. The spectral data should be consistent with the known structure of this compound.

-

Melting Point: The melting point of racemic this compound is a good indicator of purity. A sharp melting range close to the literature value (typically around 117-120°C) suggests high purity.

-

Residual Solvents: The CoA may list levels of residual solvents from the manufacturing process, usually determined by GC. These should be within acceptable limits for your intended application.

The following is a standard workflow for the in-house verification of newly acquired racemic this compound.

Step 1: Physical Inspection

-

Visually inspect the material for uniform color (typically white to off-white) and crystalline form. Note any discoloration or presence of foreign matter.

Step 2: Melting Point Determination

-

Use a calibrated melting point apparatus to determine the melting range of a small sample. A broad melting range can indicate the presence of impurities.

Step 3: Spectroscopic Analysis

-

¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show characteristic peaks corresponding to the aromatic, methine, and acidic protons.

-

FT-IR: Acquire an FT-IR spectrum of the solid material. Look for characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Br stretch.

Step 4: Chromatographic Purity Assessment

-

HPLC: Develop a suitable HPLC method to determine the purity of the material. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid) is a good starting point. The purity is calculated based on the relative area of the main peak.

Caption: A typical workflow for supplier selection and in-house quality control of racemic this compound.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of racemic this compound and to ensure laboratory safety.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Long-term storage under inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

-

Safety: Racemic this compound may cause skin and eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Application Note: A Representative Synthetic Protocol

Racemic this compound is a versatile starting material. Below is a representative protocol for its esterification, a common first step in many synthetic routes.

Objective: To synthesize methyl 4-bromomandelate.

Materials:

-

Racemic this compound (1.0 eq)

-

Methanol (as solvent and reagent)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (for drying)

Protocol:

-

To a round-bottom flask, add racemic this compound and an excess of methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude methyl 4-bromomandelate can be purified by column chromatography on silica gel.

Caption: A simplified workflow for the synthesis of methyl 4-bromomandelate from racemic this compound.

Conclusion

The successful use of racemic this compound in research and development hinges on a thorough understanding of the supplier landscape and a rigorous approach to quality control. By implementing the guidelines outlined in this document, researchers can ensure the procurement of high-quality material, leading to more reliable and reproducible experimental outcomes.

References

history and discovery of substituted mandelic acids

An In-depth Technical Guide to the History and Discovery of Substituted Mandelic Acids

Abstract

Mandelic acid, first isolated in 1831 from bitter almonds, has evolved from a chemical curiosity into a foundational scaffold in modern organic and medicinal chemistry.[1][2] This aromatic α-hydroxy acid's unique structure, combining a stereogenic center with a modifiable aromatic ring and a reactive carboxylic acid group, provides a rare convergence of chemical reactivity and stereochemical control.[1][3][4] This guide charts the historical trajectory of substituted mandelic acids, from the initial characterization of the parent molecule to the early 20th-century explorations of halogenated derivatives and the subsequent "chiral revolution" that unlocked their vast potential as precursors to life-saving pharmaceuticals. We will examine the causality behind key experimental choices, detail core synthetic and resolution methodologies, and explore the structure-activity relationships that established this class of molecules as indispensable building blocks for researchers, scientists, and drug development professionals.

Part 1: The Genesis - Discovery of the Mandelic Acid Scaffold (1831)

The story of mandelic acid begins in 1831 with the German pharmacist Ferdinand Ludwig Winckler.[2][5] While investigating amygdalin, a cyanogenic glycoside extracted from bitter almonds (Prunus dulcis), he subjected it to hydrolysis with diluted hydrochloric acid.[2] This process cleaved the amygdalin into glucose, hydrogen cyanide, and benzaldehyde. In the acidic medium, the benzaldehyde and hydrogen cyanide subsequently reacted to form a cyanohydrin (mandelonitrile), which was then hydrolyzed to the corresponding carboxylic acid. Winckler named the new compound "Mandel-Säure" (almond acid), derived from the German "Mandel" for almond, forever linking it to its natural source.[2][5]

This initial discovery yielded a racemic mixture—an equal blend of the (R)- and (S)-enantiomers—as the synthesis lacked any chiral influence.[2] For decades, mandelic acid remained primarily a subject of academic interest, a simple, accessible aromatic α-hydroxy acid.

Caption: Initial discovery of mandelic acid by Winckler in 1831.

Part 2: Early Explorations in Substitution (Late 19th - Mid-20th Century)

The true potential of the mandelic acid scaffold lay dormant until chemists began to explore modifications to its phenyl ring. The late 19th and early 20th centuries marked the beginning of systematic derivatization, driven by the desire to understand how substituents would alter the molecule's physical and chemical properties. This era was not yet focused on specific biological targets as we understand them today, but on fundamental structure-property relationship studies.

The most accessible modifications were electrophilic aromatic substitutions. Halogenation, in particular, provided a straightforward way to introduce new functionality.

-

Brominated Derivatives: Early work on p-bromomandelic acid was documented in publications from as early as 1899 and 1920.[6] These syntheses often started from a substituted acetophenone, which was brominated and then hydrolyzed—a robust, albeit multi-step, laboratory method.[6]

-

Chlorinated Derivatives: By 1931, a systematic study on the preparation and properties of various chloromandelic acids, their esters, and amides was published, indicating a mature level of interest in these compounds.[7]

The scientific rationale for these early explorations was rooted in physical organic chemistry. By adding electron-withdrawing groups like halogens to the aromatic ring, chemists could predictably alter the acidity of the carboxylic acid and the reactivity of the hydroxyl group. This systematic tinkering laid the essential groundwork for the targeted drug design that would follow.

Part 3: The Rise of Biologically Significant Derivatives

As the 20th century progressed, the focus shifted from pure chemical exploration to biological function. Researchers began discovering substituted mandelic acids both as key metabolites in biological pathways and as crucial intermediates for synthesizing therapeutic agents.

A. Vanillylmandelic Acid (VMA): A Metabolic Biomarker A pivotal discovery was the identification of Vanillylmandelic Acid (VMA), or 4-hydroxy-3-methoxymandelic acid, as the major end-stage metabolite of the catecholamines epinephrine and norepinephrine.[8][9] This finding transformed VMA into a critical clinical biomarker. Elevated levels of VMA in urine are indicative of tumors that secrete catecholamines, such as pheochromocytoma and, most notably, neuroblastoma in children.[9] The standard clinical assay for VMA provides a non-invasive window into specific metabolic dysfunctions.

B. Key Pharmaceutical Precursors The synthetic value of substituted mandelic acids became undeniable as the pharmaceutical industry matured. Specific substitution patterns on the phenyl ring were found to be ideal starting points for complex drug molecules.

| Substituted Mandelic Acid | Substitution Pattern | Discovery / Application Significance |

| p-Hydroxymandelic Acid | 4-hydroxy | A key precursor in the synthesis of the beta-blocker Atenolol , used to treat hypertension.[10] Its synthesis is typically achieved via the condensation of phenol and glyoxylic acid.[10][11] |

| (R)-2-Chloromandelic Acid | 2-chloro | An essential chiral building block for the blockbuster anti-platelet drug Clopidogrel (Plavix).[12][13] The specific (R)-enantiomer is required for the drug's efficacy.[14] |

| Vanillylmandelic Acid (VMA) | 4-hydroxy, 3-methoxy | End-stage metabolite of catecholamines, used as a biomarker for neuroblastomas.[8][9] Also a chemical intermediate in the synthesis of artificial vanillin since the 1970s.[9] |

Part 4: The Chiral Revolution & Modern Synthesis

The single most important evolution in the history of substituted mandelic acids was the recognition and mastery of their stereochemistry. The thalidomide tragedy of the 1960s, where one enantiomer of a drug was therapeutic while the other was teratogenic, created a paradigm shift in pharmaceutical development. It became critically understood that enantiomers could have drastically different biological activities.

For substituted mandelic acids, this "chiral revolution" unlocked their true value. It was discovered that specific enantiomers were required for different classes of drugs:

-

(R)-Enantiomers: Serve as vital chiral synthons for semi-synthetic β-lactam antibiotics, including cephalosporins and penicillins, as well as certain anticancer and anti-obesity drugs.[1][3][4]

-

(S)-Enantiomers: Are widely used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and deracoxib.[1][3][4]

This demand for enantiopure compounds drove the development of robust methods for separating racemic mixtures, a process known as chiral resolution. The most common industrial method is diastereomeric salt formation.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

The causality is elegant: by reacting the racemic acid with a single enantiomer of a chiral base (like an alkaloid or a synthetic amine), two diastereomeric salts are formed. Unlike enantiomers, diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomers of the mandelic acid are liberated by acidification. While effective, this classical method is being supplemented by modern techniques like asymmetric synthesis and biocatalysis using engineered enzymes, which can generate the desired enantiomer directly.[15]

Part 5: Core Methodologies

The protocols described below represent foundational techniques in the synthesis and purification of substituted mandelic acids. They are designed as self-validating systems where the outcome of each step can be verified by standard analytical methods (TLC, melting point, NMR, polarimetry).

Experimental Protocol 1: Synthesis of Racemic p-Hydroxymandelic Acid

This protocol is based on the well-established condensation of phenol with glyoxylic acid in an alkaline medium.[10][11]

Objective: To synthesize racemic p-hydroxymandelic acid.

Materials:

-

Phenol (2.5 eq)

-

Glyoxylic acid (1.0 eq)

-

Sodium Hydroxide (2.5 eq)

-

Deionized Water

-

6N Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in deionized water under a nitrogen atmosphere.

-

Addition of Reactants: To the alkaline solution, add phenol and stir until fully dissolved. Then, add the glyoxylic acid solution dropwise. Causality: The alkaline conditions deprotonate the phenol, forming the highly nucleophilic phenoxide ion, which is necessary to attack the electrophilic aldehyde carbon of glyoxylic acid.

-

Reaction: Heat the mixture to 70-90°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~6.5 using 6N HCl. This will precipitate unreacted phenol if any remains.

-

Workup - Extraction: Extract the aqueous solution with ethyl acetate to remove unreacted phenol and other non-polar impurities. Discard the organic layer.

-

Workup - Acidification: Further acidify the aqueous layer to pH ~2 with 6N HCl. The p-hydroxymandelic acid product will precipitate as a solid. Causality: The product is soluble as its carboxylate salt in neutral/basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

-

Isolation & Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Drying & Characterization: Dry the product under vacuum. Characterize the final product by melting point and NMR spectroscopy to confirm its identity and purity.

Experimental Protocol 2: General Workflow for Diastereomeric Resolution

Objective: To separate a racemic mixture of a substituted mandelic acid into its constituent enantiomers.

Materials:

-

Racemic substituted mandelic acid (1.0 eq)

-

Chiral resolving agent (e.g., (R)-α-phenylethylamine) (0.5-1.0 eq)

-

Appropriate solvent (e.g., Methanol, Ethanol, Acetone)

-

6N Hydrochloric Acid

Procedure:

-

Solvent Screening: Perform small-scale trials to identify a solvent in which the two diastereomeric salts exhibit a significant solubility difference.

-

Salt Formation: Dissolve the racemic acid in the chosen solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent in a minimal amount of the same solvent. Add the base solution to the acid solution.

-